molecular formula C18H25N3O4 B11638292 Ethyl 3-[2-(diethylamino)acetamido]-5-methoxy-1H-indole-2-carboxylate

Ethyl 3-[2-(diethylamino)acetamido]-5-methoxy-1H-indole-2-carboxylate

Cat. No.: B11638292
M. Wt: 347.4 g/mol
InChI Key: QTLGVGYYBPOPPZ-UHFFFAOYSA-N
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Description

Ethyl 3-[2-(diethylamino)acetamido]-5-methoxy-1H-indole-2-carboxylate is a complex organic compound belonging to the indole family This compound is characterized by its unique structure, which includes an indole core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[2-(diethylamino)acetamido]-5-methoxy-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole core, followed by the introduction of the methoxy group at the 5-position. The diethylaminoacetamido group is then attached to the 3-position of the indole ring. The final step involves esterification to introduce the ethyl ester group at the 2-position.

    Indole Core Formation: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Amidation: The diethylaminoacetamido group is introduced through an amidation reaction, where diethylamine reacts with an acyl chloride derivative of the indole.

    Esterification: The final esterification step involves reacting the carboxylic acid group with ethanol in the presence of a dehydrating agent like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the ester, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.

Major Products

    Oxidation: Hydroxylated indole derivatives.

    Reduction: Alcohol derivatives of the ester.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-[2-(diethylamino)acetamido]-5-methoxy-1H-indole-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Biological Studies: The compound is used in studies investigating its effects on cellular pathways and its potential as a therapeutic agent.

    Chemical Biology: It serves as a probe in chemical biology to study protein-ligand interactions and enzyme activities.

    Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of Ethyl 3-[2-(diethylamino)acetamido]-5-methoxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group can interact with active sites of enzymes, while the indole core can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 3-[2-(diethylamino)acetamido]-5-methoxy-1H-indole-2-carboxylate can be compared with other indole derivatives such as:

    5-Methoxyindole-2-carboxylic acid: Lacks the diethylaminoacetamido group, making it less versatile in biological interactions.

    N,N-Diethyl-5-methoxytryptamine: Similar in having a diethylamino group but differs in the position and type of functional groups attached to the indole core.

    Indole-3-acetic acid: A simpler indole derivative with different biological activities, primarily as a plant hormone.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Biological Activity

Ethyl 3-[2-(diethylamino)acetamido]-5-methoxy-1H-indole-2-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by an indole core, a methoxy group, and a carboxylate ester, suggests various biological activities, particularly in immunomodulation and cancer therapy.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₂₅N₃O₄
  • Molecular Weight : Approximately 347.41 g/mol
  • Key Structural Features :
    • Indole ring
    • Methoxy group
    • Diethylamino substituent enhancing solubility and biological activity

Immunomodulatory Effects

Research indicates that this compound acts as an inhibitor of interleukin-4 (IL-4) gene expression. This activity suggests its potential utility in treating conditions where IL-4 plays a critical role, such as:

  • Allergies
  • Asthma
  • Other immune-mediated disorders

The modulation of IL-4 expression can lead to altered cytokine production, which is crucial for immune response regulation .

Anticancer Properties

Indole derivatives, including this compound, have shown promising anticancer activities . Preliminary studies suggest that it may interact with cellular pathways involved in cancer proliferation and apoptosis. The specific mechanisms are still under investigation, but the compound's structural characteristics indicate potential as a topoisomerase II inhibitor , which is vital for DNA replication and repair in cancer cells .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with similar indole derivatives to highlight its unique features:

Compound NameMolecular FormulaKey Features
Ethyl 3-acetamido-5-methoxy-1H-indole-2-carboxylateC₁₄H₁₆N₂O₄Lacks diethylamino group; simpler structure
Indole, 3-(2-(dimethylamino)ethyl)-5-methoxy-2-methylC₁₄H₂₀N₂OContains dimethylamino instead of diethylamino; different biological profile
3-(2-Aminoethyl)-5-methoxy-1H-indole-2-carboxylic acidC₁₂H₁₄N₂O₃A simpler amino derivative; lacks ester functionality

This table illustrates how the presence of the diethylamino group in this compound enhances its solubility and potentially its therapeutic efficacy compared to other derivatives.

Case Studies and Research Findings

Several studies have explored the biological activities of related indole compounds:

  • Antimicrobial Activity : A study assessed various indole derivatives for their antimicrobial properties against Gram-positive and Gram-negative bacteria. While not directly tested on this compound, findings suggest that similar structures exhibit effective antimicrobial activity, indicating potential for broader applications .
  • Anticancer Activity : Research on indole derivatives has shown that they can inhibit the growth of various cancer cell lines. For instance, certain compounds demonstrated significant cytotoxicity against human cancer cell lines while sparing normal cells, suggesting a selective action that could be beneficial in therapeutic contexts .

Properties

Molecular Formula

C18H25N3O4

Molecular Weight

347.4 g/mol

IUPAC Name

ethyl 3-[[2-(diethylamino)acetyl]amino]-5-methoxy-1H-indole-2-carboxylate

InChI

InChI=1S/C18H25N3O4/c1-5-21(6-2)11-15(22)20-16-13-10-12(24-4)8-9-14(13)19-17(16)18(23)25-7-3/h8-10,19H,5-7,11H2,1-4H3,(H,20,22)

InChI Key

QTLGVGYYBPOPPZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(=O)NC1=C(NC2=C1C=C(C=C2)OC)C(=O)OCC

Origin of Product

United States

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